molecular formula C12H13F3N2O B2369776 1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone CAS No. 2034463-10-8

1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone

Cat. No.: B2369776
CAS No.: 2034463-10-8
M. Wt: 258.244
InChI Key: MBUSGRXAUDIRMI-UHFFFAOYSA-N
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Description

1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone is a complex organic compound featuring a pyrrolidine ring substituted with a trifluoromethyl group on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl group. The pyrrolidine ring is then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl-pyridine structure but lacks the pyrrolidine ring.

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have similar ring structures but different substituents.

Uniqueness

1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone is unique due to the combination of the trifluoromethyl-pyridine and pyrrolidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[1-[4-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O/c1-8(18)9-3-5-17(7-9)11-6-10(2-4-16-11)12(13,14)15/h2,4,6,9H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUSGRXAUDIRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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